Validated Synthetic Precursor for a 1000-Fold Potent DOPA-Decarboxylase Inhibitor
This compound is a validated synthetic intermediate that leads to α-hydrazino-α-(3,4-dihydroxybenzyl)propionic acid, a compound with approximately 1000 times the DOPA-decarboxylase inhibitory potency of the parent compound methyldopa in vitro [1]. This represents a class-level inference of potency based on the established synthetic route. In contrast, alternative synthetic pathways or starting materials not containing this specific hydrazino-nitrile intermediate would not guarantee access to this class of highly potent inhibitors.
| Evidence Dimension | DOPA-decarboxylase inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | Approximately 1000x the potency of methyldopa |
| Comparator Or Baseline | Methyldopa (parent compound) |
| Quantified Difference | ~1000-fold increase in potency |
| Conditions | In vitro mammalian DOPA-decarboxylase assay |
Why This Matters
This quantitative difference confirms that the synthetic route utilizing this specific intermediate is essential for accessing a pharmacologically superior class of decarboxylase inhibitors, making it a critical procurement item for relevant drug development.
- [1] Sletzinger, M., Chemerda, J. M., & Bollinger, F. W. (1963). Potent Decarboxylase Inhibitors. Analogs of Methyldopa. Journal of Medicinal Chemistry, 6(2), 101–105. View Source
